Cas no 1179362-99-2 (Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride)

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a chemically synthesized intermediate with potential applications in pharmaceutical research and drug development. Its structure incorporates both azetidine and piperidine moieties, which are valuable scaffolds in medicinal chemistry due to their conformational rigidity and bioactivity. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is particularly useful in the synthesis of bioactive molecules targeting neurological and metabolic disorders. Its well-defined purity and consistent quality make it a reliable choice for exploratory synthesis and preclinical studies. The presence of reactive amino and carboxylate groups allows for further functionalization, enabling diverse derivatization strategies.
Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride structure
1179362-99-2 structure
Product Name:Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
CAS No:1179362-99-2
MF:C16H25Cl2N3O2
MW:362.294602155685
MDL:MFCD11112258
CID:1030267
PubChem ID:45072508
Update Time:2025-06-09

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
    • 1179362-99-2
    • W-204965
    • Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2)
    • SB51362
    • (1-CBZ-PIPERIDIN-4-YL-AZETIDIN-3-YL)-AMINE-2HCl
    • J-519799
    • benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride
    • AKOS015845676
    • (1-cbz-piperidin-4-ylazetidin-3-yl)amine 2HCl
    • DTXSID60662587
    • (1-cbz-piperidin-4-ylazetidin-3-yl)amine dihydrochloride
    • DB-353196
    • MDL: MFCD11112258
    • Inchi: 1S/C16H23N3O2.2ClH/c17-14-10-19(11-14)15-6-8-18(9-7-15)16(20)21-12-13-4-2-1-3-5-13;;/h1-5,14-15H,6-12,17H2;2*1H
    • InChI Key: SQUIVLJNQWTGLY-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O(CC1C=CC=CC=1)C(N1CCC(CC1)N1CC(C1)N)=O

Computed Properties

  • Exact Mass: 361.1323824g/mol
  • Monoisotopic Mass: 361.1323824g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 343
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.8Ų

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride Pricemore >>

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Additional information on Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride: A Comprehensive Overview

Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS No. 1179362-99-2) is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in the synthesis of bioactive molecules and its role in various biochemical pathways. The detailed exploration of this compound not only highlights its structural and chemical properties but also delves into its pharmacological significance and emerging research applications.

The molecular structure of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride consists of a piperidine ring linked to a benzyl group and an azetidinone moiety. This unique arrangement contributes to its distinct chemical behavior and reactivity, making it a valuable intermediate in organic synthesis. The presence of both amino and carboxylate functional groups further enhances its versatility, allowing for diverse modifications and derivatizations that can be tailored to specific pharmacological needs.

In recent years, there has been growing interest in the development of novel therapeutic agents that target complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride has emerged as a promising candidate in this context due to its ability to interact with multiple biological targets. Its structural features enable it to modulate various signaling pathways, making it a potential lead compound for the development of small-molecule drugs.

One of the most compelling aspects of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacological properties. For instance, modifications at the benzyl group and the azetidinone moiety have led to compounds with improved solubility, bioavailability, and target specificity. These advancements underscore the compound's significance as a building block in drug discovery.

The pharmacological profile of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride has been extensively studied in recent years. Initial investigations have revealed its potential as an inhibitor of various enzymes and receptors implicated in disease pathogenesis. Notably, studies have shown that this compound can modulate kinases and other enzymes involved in cell signaling pathways relevant to cancer progression. Additionally, its ability to interact with neurotransmitter receptors has sparked interest in its potential applications in treating neurological disorders.

Emerging research also highlights the compound's role in addressing infectious diseases. The growing threat of antibiotic-resistant bacteria has necessitated the development of novel antimicrobial agents. Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride, with its unique structural features, has shown promise as a scaffold for designing compounds with enhanced antimicrobial activity. Preliminary studies indicate that derivatives of this compound can disrupt bacterial cell wall synthesis and inhibit key enzymatic processes essential for bacterial survival.

The synthetic methodologies for preparing Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride have also been refined over time. Advances in synthetic chemistry have enabled researchers to access this compound with high purity and yield, facilitating further exploration of its pharmacological properties. Techniques such as catalytic hydrogenation, nucleophilic substitution reactions, and protection-deprotection strategies have been employed to optimize the synthetic route.

The safety profile of Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is another critical aspect that has been thoroughly evaluated. Preclinical studies have assessed its toxicity, pharmacokinetics, and potential side effects. These studies have provided valuable insights into the compound's safety margins and optimal dosing regimens. The results from these investigations have been instrumental in guiding further clinical development efforts.

In conclusion, Benzyl 4-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride (CAS No. 1179362-99-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with its diverse pharmacological applications, make it a valuable asset in drug discovery efforts targeting various diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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